molecular formula C13H8N4O3 B5889657 5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B5889657
M. Wt: 268.23 g/mol
InChI Key: PMUYBTQNMMMWIU-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with pyridin-3-yl and 3-nitrophenyl groups, respectively. The 1,2,4-oxadiazole scaffold is widely studied due to its metabolic stability, hydrogen-bonding capacity, and versatility in medicinal chemistry . The nitro group on the phenyl ring introduces strong electron-withdrawing effects, which can influence electronic distribution, solubility, and biological interactions.

Properties

IUPAC Name

5-(3-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-5-1-3-9(7-11)13-15-12(16-20-13)10-4-2-6-14-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUYBTQNMMMWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Potassium permanganate (KMnO4), often in an acidic medium

Major Products Formed

    Reduction: 5-(3-Aminophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives of the pyridyl ring

Scientific Research Applications

5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Due to its unique structural properties, it can be used in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrophenyl and pyridyl groups can interact with the active sites of these targets, leading to inhibition or activation of their biological functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the 1,2,4-oxadiazole ring significantly alter physical properties such as melting points, solubility, and chemical stability. For example:

  • 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d): Melting point = 261–262°C .
  • 5-(6-(4-Methoxyphenyl)-4-methyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5g): Melting point = 236–237°C .

The higher melting point of 5d compared to 5g is attributed to the nitro group’s strong intermolecular interactions (e.g., dipole-dipole forces) versus the methoxy group’s electron-donating effects. Similarly, the nitro group in 5-(3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole likely increases its melting point relative to analogs with chloro or methoxy substituents.

Table 1: Physical Properties of Selected 1,2,4-Oxadiazoles
Compound Name Substituents (R1, R2) Melting Point (°C) Key Functional Groups
This compound R1=3-Nitrophenyl, R2=Pyridin-3-yl Not reported Nitro, pyridine
5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole R1=3-Chlorophenyl, R2=3-Nitrophenyl Not reported Chloro, nitro
5-(3-Methoxyphenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole R1=3-Methoxyphenyl, R2=Pyridin-4-yl Not reported Methoxy, pyridine
5-(Thiophen-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole R1=Thiophen-3-yl, R2=Pyridin-3-yl Not reported Thiophene, pyridine

Stability and Pharmacokinetic Considerations

Nitro groups are prone to metabolic reduction, which could limit the compound’s bioavailability compared to analogs with stable substituents (e.g., chloro or methoxy). However, this reactivity might be exploited in prodrug designs.

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